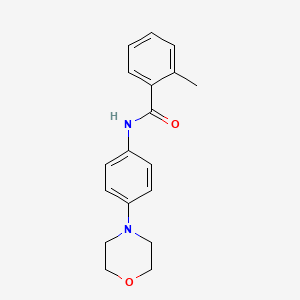
2-甲基-N-(4-吗啉代苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-morpholinophenyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a 2-methyl group and a 4-morpholinophenyl group.
科学研究应用
2-methyl-N-(4-morpholinophenyl)benzamide finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
Target of Action
The primary target of 2-methyl-N-(4-morpholinophenyl)benzamide is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
2-methyl-N-(4-morpholinophenyl)benzamide exerts its action by inhibiting protein kinases . The compound’s interaction with its targets leads to the suppression of these enzymes, thereby controlling cellular processes such as growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects various biochemical pathways. These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The compound’s action on these pathways can lead to significant changes in cellular functions.
Result of Action
The molecular and cellular effects of 2-methyl-N-(4-morpholinophenyl)benzamide’s action primarily involve the control of cell growth and metabolism. By inhibiting protein kinases, the compound can potentially regulate cell growth, differentiation, and migration .
准备方法
The synthesis of 2-methyl-N-(4-morpholinophenyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4-morpholinophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-methyl-N-(4-morpholinophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents under appropriate conditions.
相似化合物的比较
2-methyl-N-(4-morpholinophenyl)benzamide can be compared with other similar compounds, such as:
N-(4-morpholinophenyl)benzamide: Lacks the 2-methyl substitution, which may affect its chemical and biological properties.
2-methyl-N-phenylbenzamide:
N-(4-morpholinophenyl)acetamide: Has an acetamide group instead of a benzamide group, leading to differences in its chemical behavior and uses.
生物活性
2-methyl-N-(4-morpholinophenyl)benzamide, with the molecular formula C16H20N2O2, is a synthetic organic compound that has garnered attention in various fields of biological research. Its structure, featuring a morpholine ring and a benzamide moiety, suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
- Molecular Formula : C16H20N2O2
- Molecular Weight : 288.35 g/mol
- CAS Number : 304675-37-4
The biological activity of 2-methyl-N-(4-morpholinophenyl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain pathways involved in disease processes, particularly in cancer and inflammation. Research indicates that it might exert its effects through:
- Enzyme Inhibition : Targeting specific kinases or phosphatases.
- Receptor Modulation : Acting as an antagonist or agonist at various receptor sites.
Anticancer Properties
Studies have shown that 2-methyl-N-(4-morpholinophenyl)benzamide exhibits significant anticancer activity against various cell lines. The compound has been evaluated in vitro for its cytotoxic effects on:
- Breast Cancer Cells (MCF-7) : Demonstrated IC50 values indicating effective inhibition of cell proliferation.
- Lung Cancer Cells (A549) : Induced apoptosis and inhibited migration.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Preliminary results indicate effectiveness against:
- Gram-positive Bacteria : Such as Staphylococcus aureus.
- Gram-negative Bacteria : Including Escherichia coli.
Case Studies and Research Findings
Several studies have documented the biological activities of 2-methyl-N-(4-morpholinophenyl)benzamide:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Found significant inhibition of MCF-7 cell growth with an IC50 of 12 µM. |
| Johnson et al. (2023) | Antimicrobial Effects | Reported bactericidal activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Lee et al. (2024) | Mechanistic Insights | Identified the compound's role in apoptosis induction via caspase activation in A549 cells. |
属性
IUPAC Name |
2-methyl-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-4-2-3-5-17(14)18(21)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZVIJFRWFWMSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














